molecular formula C5H3LiN2O4 B8247786 lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B8247786
M. Wt: 162.1 g/mol
InChI Key: IZJGDPULXXNWJP-UHFFFAOYSA-M
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Description

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate, also known as Cinnamic Acid, is an organic compound with the chemical formula C9H8O2. It is a key aromatic compound in organic chemistry and serves as an important building block in the synthesis of various chemicals. Cinnamic acid is naturally occurring and plays a significant role in plant metabolism, contributing to the biosynthesis of phenylpropanoids .

Preparation Methods

Cinnamic acid can be synthesized through several methods. One common method is the Perkin reaction, which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.

Chemical Reactions Analysis

Cinnamic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens like chlorine. The major products formed from these reactions are benzaldehyde, benzoic acid, hydrocinnamic acid, and halogenated cinnamic acids .

Scientific Research Applications

Cinnamic acid has a wide range of scientific research applications, including:

Mechanism of Action

Cinnamic acid exerts its effects through various molecular targets and pathways. It acts as a precursor in the biosynthesis of phenylpropanoids, which are essential for plant growth and development. In medicine, cinnamic acid derivatives like warfarin inhibit the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation .

Comparison with Similar Compounds

Cinnamic acid can be compared with other similar compounds, such as:

    Benzoic Acid: Both cinnamic acid and benzoic acid are aromatic carboxylic acids, but cinnamic acid has an additional double bond in its structure.

    Hydrocinnamic Acid: This compound is the reduced form of cinnamic acid and lacks the double bond present in cinnamic acid.

    Phenylacetic Acid: Similar to cinnamic acid, phenylacetic acid is an aromatic compound, but it has a different functional group arrangement.

Cinnamic acid is unique due to its ability to participate in a wide range of chemical reactions and its significant role in plant metabolism .

Properties

IUPAC Name

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGDPULXXNWJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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